molecular formula C9H14ClNO B1408565 (S)-2-(Methylamino)-2-phenylethanol hydrochloride CAS No. 1810074-71-5

(S)-2-(Methylamino)-2-phenylethanol hydrochloride

Cat. No.: B1408565
CAS No.: 1810074-71-5
M. Wt: 187.66 g/mol
InChI Key: PUYJUPCZJUYIKT-SBSPUUFOSA-N
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Description

“(S)-2-(Methylamino)-2-phenylethanol hydrochloride” is a chemical compound. The “(S)” denotes the stereochemistry of the molecule, indicating it is the “left-handed” version of 2-(Methylamino)-2-phenylethanol hydrochloride .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with amines. For example, students can acetylate unknown amine hydrochloride salts with trimethyl orthoacetate (TMOA) in the absence of solvent .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of salts and the interaction with other organic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Microwave Absorption Studies

(S)-2-(Methylamino)-2-phenylethanol hydrochloride has been studied using free jet microwave absorption spectroscopy. This method revealed the presence of several conformational species in the compound, indicating its complex structural dynamics. These conformations are influenced by intramolecular hydrogen bonds and the presence of a bulky methyl group, which affects the relative stability of the conformers (Melandri, Ragno, & Maris, 2009).

X-Ray Powder Diffraction

X-ray powder diffraction has been used to study this compound, providing detailed data on its crystal structure and molecular arrangement. This type of analysis is crucial for understanding the physical and chemical properties of the compound (Maixner et al., 2017).

Spectroscopic Analysis

Spectroscopic methods such as FT-IR, FT-Raman, UV, and NMR have been applied to study this compound. These techniques provide insights into the molecular structure, bonding, and electronic properties of the compound, essential for developing potential applications (Subashini et al., 2016).

Molecular Docking Studies

Molecular docking studies have been conducted on this compound to predict its interaction with biological targets. This research is vital for drug discovery and understanding how the compound might interact with enzymes, receptors, or other molecular entities (Heath & Geiter, 1949).

Chemical Synthesis and Catalysis

The compound has been used in chemical synthesis, for example, in the regiospecific and enantiospecific ring opening of related compounds. Such studies are important for developing new synthetic routes and catalysts (Gnecco et al., 2000).

Biotechnological Applications

Research has also explored the biotechnological applications of this compound, such as its potential role in the production of natural flavors and fragrances through microbial transformation processes (Hua & Xu, 2011).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, it could interact with specific receptors in the body .

Safety and Hazards

Safety data sheets (SDS) provide information about the potential hazards of a chemical and how to handle it safely .

Future Directions

The future directions for a compound depend on its potential applications. It could be further studied for its potential uses in various fields such as medicine, chemistry, and materials science .

Properties

IUPAC Name

(2S)-2-(methylamino)-2-phenylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-10-9(7-11)8-5-3-2-4-6-8;/h2-6,9-11H,7H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYJUPCZJUYIKT-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CO)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](CO)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810074-71-5
Record name Benzeneethanol, β-(methylamino)-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810074-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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